molecular formula C8H7Cl2NO4S B1302813 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene CAS No. 849035-79-6

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene

Cat. No.: B1302813
CAS No.: 849035-79-6
M. Wt: 284.12 g/mol
InChI Key: PNBUHMQSSOVURL-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene constitutes a polysubstituted aromatic compound characterized by the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 grams per mole. The compound bears the Chemical Abstracts Service registry number 849035-79-6, which serves as its primary identification number in chemical databases worldwide. The European Community has assigned this substance the identification number 814-295-6, while the United States Environmental Protection Agency DSSTox database lists it under the identifier DTXSID00375528.

The compound exhibits a melting point range of approximately 163-165 degrees Celsius, indicating its solid-state characteristics under standard temperature and pressure conditions. This physical property reflects the substantial intermolecular forces present due to the multiple polar functional groups and the rigid aromatic framework. The molecular structure demonstrates significant complexity through the incorporation of five distinct substituents on the benzene ring, creating a highly functionalized aromatic system.

From a classification perspective, this compound belongs simultaneously to multiple chemical categories. It functions as a chlorinated aromatic compound due to the presence of two chlorine atoms at positions 1 and 2 of the benzene ring. Additionally, it qualifies as an aromatic nitro compound through the nitro group positioned at carbon 3, and as a sulfonyl-containing compound via the methylsulfonyl substituent at position 5. The methyl group at position 4 contributes to its classification as a substituted toluene derivative.

Property Value Reference
Molecular Formula C8H7Cl2NO4S
Molecular Weight 284.12 g/mol
CAS Number 849035-79-6
EC Number 814-295-6
Melting Point 163-165°C
PubChem CID 2761077

Discovery and Historical Development

The historical development of this compound reflects the broader evolution of aromatic chemistry and the systematic exploration of polysubstituted benzene derivatives. While specific discovery details remain limited in the available literature, the compound represents part of the extensive family of nitroaromatic compounds that gained prominence during the industrial expansion of organic chemistry in the twentieth century.

The compound's entry into major chemical databases demonstrates its recognition within the scientific community. PubChem records indicate the compound was first created in their database on July 19, 2005, with subsequent modifications occurring as recently as May 24, 2025. This timeline suggests ongoing research interest and continuous refinement of the compound's documented properties and applications.

Properties

IUPAC Name

1,2-dichloro-4-methyl-5-methylsulfonyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-4-6(16(2,14)15)3-5(9)7(10)8(4)11(12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBUHMQSSOVURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1S(=O)(=O)C)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375528
Record name 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-79-6
Record name 1,2-Dichloro-5-(methanesulfonyl)-4-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Starting Material Preparation: 1,2-Dichloro-4-nitrobenzene

The synthesis typically begins with the preparation of 1,2-dichloro-4-nitrobenzene, a key intermediate:

  • Chlorination of benzene: Benzene is chlorinated using gaseous chlorine in the presence of catalysts such as ferrous chloride or antimony trichloride to produce a mixture of dichlorobenzene isomers (1,2- and 1,4-dichlorobenzene).
  • Separation of isomers: The mixture is cooled to crystallize and centrifuged to remove 1,4-dichlorobenzene. Further fractional distillation isolates 1,2-dichlorobenzene.
  • Nitration: 1,2-dichlorobenzene is nitrated using a mixed acid (nitric acid and sulfuric acid) under controlled temperature (58–70 °C) to yield 1,2-dichloro-4-nitrobenzene with high yield (~96.4%).
Step Reagents/Conditions Outcome Yield
Chlorination Cl₂, FeCl₃ or SbCl₃ catalyst Mixture of dichlorobenzenes -
Separation Cooling, centrifugation, fractional distillation Pure 1,2-dichlorobenzene -
Nitration Mixed acid (31% HNO₃, 62% H₂SO₄, 7% H₂O), 58–70 °C 1,2-dichloro-4-nitrobenzene ~96.4%

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent at position 5 is introduced via sulfonylation and subsequent methylation steps:

  • Sulfonation: The 1,2-dichloro-4-nitrobenzene undergoes selective sulfonation. Due to the differential reactivity of isomers, the 1,2-dichloro-4-nitrobenzene is less prone to sulfonation than the 1,2-dichloro-3-nitrobenzene isomer, allowing selective sulfonation of the latter and separation of the desired compound.
  • Synthesis of methylsulfonyl derivatives: According to a patent describing the synthesis of 4-methylsulfonyl methylbenzene derivatives, the process involves reacting toluene sulfonyl chloride with sodium bicarbonate in aqueous medium under controlled pH (~8) and temperature (75–80 °C), followed by methylation using methyl chloride under pressure at 90 °C. This method can be adapted to introduce the methylsulfonyl group on the aromatic ring.
Step Reagents/Conditions Notes
Sulfonation Sulfuric acid, controlled temperature Selective sulfonation of isomers
Methylation Methyl chloride, 90 °C, pressure ~2.6 MPa Methylation of sulfonyl group

Methyl Group Introduction

The methyl group at position 4 can be introduced by:

Summary of Synthetic Route

A plausible synthetic sequence is:

Research Findings and Optimization

  • Selective sulfonation exploits the difference in reactivity between isomers to achieve high purity of the desired compound.
  • Reaction conditions such as temperature control during nitration (58–70 °C) and sulfonation are critical to avoid overreaction or side products.
  • Methylation under pressure (using methyl chloride at ~2.6 MPa and 90 °C) ensures efficient conversion to methylsulfonyl derivatives.
  • Purification involves washing with water to remove acid residues and vacuum drying to obtain the final product with high purity.

Data Table: Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time Yield/Notes
Chlorination Cl₂, FeCl₃ or SbCl₃ catalyst Ambient Atmospheric Variable Mixture of dichlorobenzenes
Separation Cooling, centrifugation, fractional distillation Cooling to crystallize Atmospheric - Isolation of 1,2-dichlorobenzene
Nitration Mixed acid (HNO₃/H₂SO₄/H₂O) 58–70 Atmospheric ~3.5 hours ~96.4% yield
Sulfonation Sulfuric acid, controlled conditions Variable Atmospheric ~2 hours Selective sulfonation
Methylation Methyl chloride, aqueous sodium bicarbonate 90 ~2.6 ~4 hours Efficient methylsulfonyl formation

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

3,4-Dichloro-6-nitrobenzotrifluoride and 3,4-Dichloro-5-nitrobenzotrifluoride (CAS 657-02-3 and 50594-31-5): These isomers feature trifluoromethyl (CF₃), nitro (NO₂), and chlorine substituents. The CF₃ group, like methylsulfonyl (SO₂CH₃), is strongly electron-withdrawing but differs in steric bulk and lipophilicity. Substituent Positions: In the target compound, the methylsulfonyl group at position 5 and nitro at position 3 create a meta-directing electronic environment. In contrast, the CF₃ group in the EPP analogs (positions 5 or 3) alters regioselectivity in further reactions, such as nucleophilic aromatic substitution .

Reactivity Comparison :
  • Nitro Group Positioning : The nitro group at position 3 in the target compound deactivates the ring more effectively than para-nitro analogs (e.g., EPP compounds), reducing electrophilic substitution rates.
  • Methylsulfonyl vs. Trifluoromethyl : Methylsulfonyl’s sulfone moiety (-SO₂-) provides stronger electron withdrawal than CF₃, increasing solubility in polar solvents (e.g., DMSO or acetone) but reducing lipid membrane permeability compared to CF₃-containing analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Properties
1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene C₈H₆Cl₂NO₄S Cl (1,2), CH₃ (4), SO₂CH₃ (5), NO₂ (3) High polarity, moderate solubility in DMSO, potential agrochemical intermediate
3,4-Dichloro-6-nitrobenzotrifluoride C₇H₂Cl₂F₃NO₂ Cl (3,4), CF₃ (5), NO₂ (6) High lipophilicity, thermal stability, used in fluorinated pesticides
3,4-Dichloro-5-nitrobenzotrifluoride C₇H₂Cl₂F₃NO₂ Cl (3,4), CF₃ (6), NO₂ (5) Isomeric challenges in synthesis, similar applications to above

Research Findings and Mechanistic Insights

  • Substitution Effects : The ortho-directing nature of the methylsulfonyl group in the target compound contrasts with the meta-directing effects of nitro groups in EPP analogs, influencing regioselectivity in further functionalization .
  • Isomer-Specific Reactivity : The EPP analogs’ isomeric mixture complicates applications requiring high purity, whereas the target compound’s defined structure offers reproducibility in industrial processes .

Biological Activity

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS Number: 849035-79-6) is a synthetic organic compound with potential biological significance. This article reviews its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, alongside relevant case studies and research findings.

  • Molecular Formula : C₈H₇Cl₂NO₄S
  • Molecular Weight : 284.12 g/mol
  • Melting Point : 163–165 °C
  • Storage : Requires temperature control for storage .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies on related sulfonyl compounds have demonstrated effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

The structure-activity relationship (SAR) suggests that the presence of chlorine and methylsulfonyl groups significantly enhances antibacterial efficacy .

Antifungal Activity

In vitro studies have shown that the compound can inhibit fungal growth. For example, a related study demonstrated antifungal activity against Candida species:

CompoundFungal StrainMIC (µg/mL)
Compound DC. albicans20
Compound EC. glabrata25

These findings suggest a potential for developing antifungal agents based on the compound's structure .

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been explored in various models. Research indicates that the compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models.

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several chlorinated aromatic compounds, including this compound. The study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable reduction in biofilm formation.

Case Study 2: Anti-inflammatory Activity
In a controlled experiment using mice, administration of the compound resulted in a significant decrease in paw edema induced by carrageenan. The study reported a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of similar compounds:

  • Pharmacokinetics : Compounds with similar structures showed favorable absorption and distribution characteristics.
  • Toxicity : Toxicological assessments revealed low cytotoxicity at therapeutic concentrations, indicating a safety profile suitable for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. Nitration and sulfonation steps require precise control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, CH₃SO₂Cl for sulfonation). Chlorination can be achieved using Cl₂/FeCl₃, but regioselectivity must be monitored via HPLC or GC-MS to avoid byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. For purity >97%, iterative crystallization or preparative HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for methyl (δ ~2.5 ppm), methylsulfonyl (δ ~3.2 ppm), and aromatic protons (δ ~7.5–8.5 ppm). Coupling patterns confirm substitution positions.
  • FT-IR : Peaks at ~1350 cm⁻¹ (NO₂ symmetric stretch) and ~1150 cm⁻¹ (SO₂ asymmetric stretch) validate functional groups.
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves spatial arrangements, including bond angles and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in sulfonyl-containing analogs) .

Q. How can solubility and stability be evaluated under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Methylsulfonyl and nitro groups enhance polarity, favoring solubility in DMSO.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the methylsulfonyl group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing reduced electron density at the para position. Experimental validation via kinetic studies (e.g., SNAr reactions with amines) under varying temperatures and solvents (DMF vs. THF) quantifies activation barriers .

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

  • Methodological Answer : Steric hindrance from the methyl and methylsulfonyl groups directs electrophiles to the less hindered positions (e.g., ortho to nitro). Competitive experiments with bromination (Br₂/FeBr₃) or Friedel-Crafts alkylation can map regiochemical outcomes. Hammett plots correlate substituent σ values with reaction rates to quantify electronic effects .

Q. Can computational models predict crystallographic packing patterns for this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS) and crystal structure prediction (CSP) software (e.g., Mercury) model intermolecular interactions. Compare simulated packing motifs (e.g., π-stacking vs. hydrogen-bonded networks) with experimental XRD data. Discrepancies may arise from solvent inclusion or polymorphism, requiring Rietveld refinement .

Q. What strategies mitigate conflicting data in thermal stability studies (e.g., DSC vs. TGA)?

  • Methodological Answer : Discrepancies between DSC (melting point) and TGA (decomposition onset) often arise from sample purity or heating rates. Replicate experiments under inert atmospheres (N₂/Ar) with controlled ramp rates (e.g., 10°C/min). Pair with mass spectrometry (TGA-MS) to identify volatile degradation products (e.g., SO₂ release from sulfonyl groups) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral data (NMR, IR) with computational predictions (e.g., Gaussian NMR chemical shift calculations). For crystallography, compare experimental XRD patterns with Cambridge Structural Database entries for analogous nitro-sulfonyl benzenes .
  • Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to optimize multi-step syntheses, reducing reagent waste and reaction time .

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